(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate
Brand Name: Vulcanchem
CAS No.: 1384485-24-8
VCID: VC8071436
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Molecular Formula: C13H21NO4
Molecular Weight: 255.31

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate

CAS No.: 1384485-24-8

Cat. No.: VC8071436

Molecular Formula: C13H21NO4

Molecular Weight: 255.31

* For research use only. Not for human or veterinary use.

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate - 1384485-24-8

Specification

CAS No. 1384485-24-8
Molecular Formula C13H21NO4
Molecular Weight 255.31
IUPAC Name methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Standard InChI Key RZIDCDXFSTUXMB-ZJUUUORDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC
SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . Its IUPAC name, methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate, reflects the following key features:

  • A cyclohexene ring with a cis-configured amino group at C6 and a methyl ester at C1.

  • A Boc-protecting group on the amino moiety, imparting stability during synthetic manipulations.

  • Stereochemical descriptors (1R,6S) indicating the relative configuration of chiral centers .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number1384485-24-8
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
InChI KeyRZIDCDXFSTUXMB-ZJUUUORDSA-N
SMILESCC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC

Stereochemical Implications

The (1R,6S) configuration dictates the compound’s reactivity in stereoselective reactions. X-ray crystallographic studies of analogous cyclohexene derivatives reveal that the Boc group adopts a pseudo-equatorial position, minimizing steric hindrance with the cyclohexene ring . This spatial arrangement facilitates selective functionalization at the C3-C4 double bond, a feature exploited in cycloaddition reactions .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Amino Protection: Cyclohexenylamine derivatives are protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).

  • Esterification: The resulting Boc-protected amino acid is methylated using methanol and a coupling agent (e.g., DCC) .

  • Resolution: Racemic mixtures are resolved via chiral chromatography or enzymatic kinetic resolution to isolate the (1R,6S)-enantiomer .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, THF, 0°C to RT, 12 hr85–90%
Methyl Ester FormationDCC, MeOH, CH₂Cl₂, RT, 6 hr78–82%
Chiral ResolutionChiralpak AD-H column, hexane/i-PrOH40–45%

Asymmetric Modifications

Recent advances employ enzymatic desymmetrization to access enantiopure forms. For example, lipase-catalyzed hydrolysis of prochiral diesters yields the (1R,6S)-configured product with >99% enantiomeric excess (ee) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL). The Boc group enhances stability under basic conditions, while the methyl ester is susceptible to hydrolysis in acidic media (t₁/₂ = 2 hr at pH 3) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 5.65 (m, 2H, CH=CH), 4.75 (d, J = 8.4 Hz, 1H, NHBoc), 3.65 (s, 3H, OCH₃), 1.42 (s, 9H, C(CH₃)₃) .

  • IR (neat): 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O Boc), 1520 cm⁻¹ (N–H bend) .

Applications in Organic Synthesis

1,3-Dipolar Cycloadditions

The cyclohexene double bond serves as a dipolarophile in reactions with nitrile oxides, yielding isoxazoline-fused bicyclic compounds. For instance, reaction with benzonitrile oxide produces exo-cycloadducts with >90% regioselectivity (Scheme 1) .

Scheme 1: Cycloaddition with Benzonitrile Oxide

\text{(1R,6S)-rel-Methyl ester} + \text{PhC≡N⁺O⁻} \xrightarrow{\text{Et₃N, DCM}} \text{exo-Isoxazoline adduct (84%)}

Peptide Mimetics

The Boc-amino group enables incorporation into peptide chains via standard coupling protocols (e.g., HATU, DIPEA). Derivatives of this compound have been used to synthesize γ-amino acid residues in foldamers .

Recent Research Advancements

Enantioselective Functionalizations

A 2024 study demonstrated the use of Rh-catalyzed asymmetric hydrogenation to convert the cyclohexene moiety into a chiral cyclohexane derivative with 97% ee, enabling access to novel opioid receptor modulators .

Solid-Phase Synthesis

Immobilization on Wang resin via the methyl ester group has facilitated automated synthesis of cyclopeptide libraries, reducing purification steps by 70% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator